Benzoic acid, 4-(5-bromo-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester
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Overview
Description
Benzoic acid, 4-(5-bromo-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. This compound is characterized by the presence of a benzoic acid moiety, a bromine atom, a formyl group, and an ethyl ester functional group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(5-bromo-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of formylating agents like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the formyl group can yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 4-(5-bromo-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which is relevant in cancer therapy.
Biological Studies: The compound is used in studies related to cell proliferation, apoptosis, and migration, particularly in cancer cell lines.
Chemical Biology: It serves as a tool compound for studying the biological pathways involving FGFR signaling.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceutical applications.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(5-bromo-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester involves the inhibition of fibroblast growth factor receptors (FGFRs). By binding to the active site of FGFRs, the compound prevents the activation of downstream signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 4-(1-piperazinyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-, ethyl ester
- 4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid
Uniqueness
Compared to similar compounds, benzoic acid, 4-(5-bromo-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester is unique due to the presence of the bromine atom and the formyl group. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for targeted cancer therapy research .
Properties
Molecular Formula |
C17H13BrN2O3 |
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Molecular Weight |
373.2 g/mol |
IUPAC Name |
ethyl 4-(5-bromo-3-formylpyrrolo[2,3-b]pyridin-1-yl)benzoate |
InChI |
InChI=1S/C17H13BrN2O3/c1-2-23-17(22)11-3-5-14(6-4-11)20-9-12(10-21)15-7-13(18)8-19-16(15)20/h3-10H,2H2,1H3 |
InChI Key |
RUFVAICUGNGDAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=C(C3=C2N=CC(=C3)Br)C=O |
Origin of Product |
United States |
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